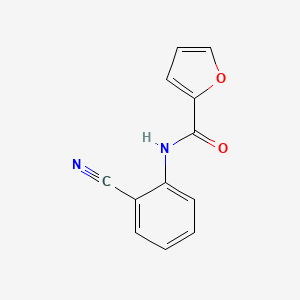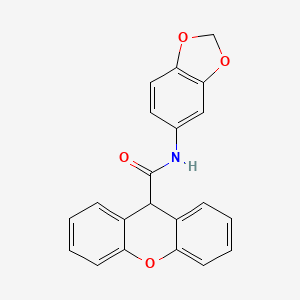
1-(3-chlorobenzyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-ethylpiperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been reported to have anticonvulsant and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorobenzyl)-4-ethylpiperazine in lab experiments is its diverse pharmacological properties. The compound has been shown to exhibit activity against various cancer cell lines and has potential applications in the treatment of neurodegenerative diseases. However, one of the main limitations of using this compound is its toxicity. It has been reported to have toxic effects on certain cell lines and requires careful handling in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzyl)-4-ethylpiperazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its activity against other types of cancer cell lines. Additionally, research could focus on developing new synthetic routes to improve the yield and purity of the compound. Finally, future studies could investigate the mechanism of action of the compound in more detail to better understand its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzyl)-4-ethylpiperazine involves the reaction between 3-chlorobenzyl chloride and 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anticonvulsant and antidepressant properties.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTOGSHUZQDJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260000 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5657032.png)

![2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657039.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)



![1-(2-fluorobenzyl)-6-oxo-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5657078.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B5657083.png)
![1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5657102.png)
![5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5657104.png)
![4-{[1-benzyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5657105.png)
![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)
![[5-(2-methoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5657129.png)